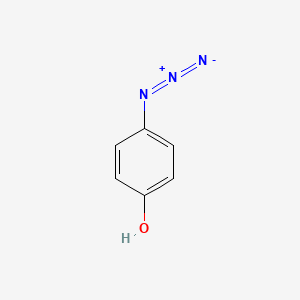

4-Azidophenol

描述

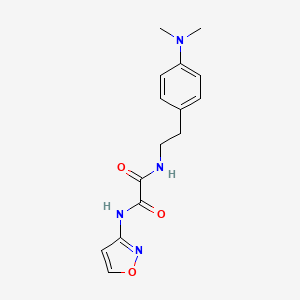

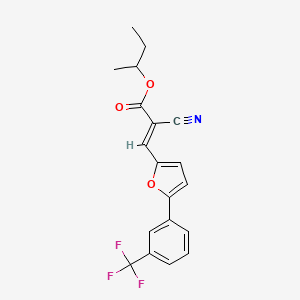

4-Azidophenol is an organic compound with the molecular formula C6H5N3O. It consists of a phenol group (a benzene ring with a hydroxyl group) and an azide group attached to the fourth carbon of the benzene ring.

作用机制

Target of Action

4-Azidophenol is a versatile compound that has been used in various fields due to its applicability . It is commonly used in click chemistry, which involves combining a biomolecule and a substrate of choice to generate a large library of compounds . The primary targets of this compound are aromatic systems, where it acts as an inductively withdrawing group .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily aromatic systems. The azide functional group on an aromatic system has been investigated using Hammett-Taft parameters obtained from the effect of azide substitution on the gas-phase acidity of phenol . The azide acts as an inductively withdrawing group but has negligible resonance contribution on the phenol .

Biochemical Pathways

This compound is involved in the synthesis of 4H-azepin-4-ones . In this process, 4-azidophenols are photolysed in N2 matrices at 12–14 K and subjected to flash vacuum pyrolysis (FVP) with subsequent trapping of the products in N2 matrices . The reactions are followed by IR spectroscopy . This process results in the formation of azepinones .

Pharmacokinetics

It’s known that azides readily decompose in the presence of light, heat, and catalysts under reagent-free conditions to yield nitrenes . This property imparts a high chemical reactivity to the azide functionality, enabling it to act as an electrophile, a nucleophile, and a radical acceptor .

Result of Action

The result of the action of this compound is the formation of a variety of compounds. For example, it is used in the synthesis of 4H-azepin-4-ones . In addition, it is used in the formation of a very useful, five-membered triazole ring: an azide-alkyne cycloaddition .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the azide functional group of this compound can be more or less resonance donating depending on the electronic effects of other groups in the system . Furthermore, the reactions involving this compound are performed in N2 matrices at low temperatures , indicating that temperature is a crucial factor in its action.

生化分析

Biochemical Properties

4-Azidophenol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenol sulfotransferase (PST), an enzyme found in human tissues like the brain, liver, and small intestine . The nature of these interactions is complex and can involve both inductive and resonance effects .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that the effects of such compounds can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can depend on the biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues in ways that depend on its chemical properties and the specific cellular context. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies on the subcellular localization of this compound are limited.

准备方法

Synthetic Routes and Reaction Conditions: 4-Azidophenol can be synthesized from 4-aminophenol through a diazotization reaction followed by azidation. The process involves the following steps :

Diazotization: 4-aminophenol is suspended in water, and concentrated hydrochloric acid is added dropwise. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite in water is added. This forms the diazonium salt.

Azidation: Sodium azide is added to the diazonium salt solution, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-Azidophenol undergoes various chemical reactions, including:

Substitution Reactions: this compound can react with benzyl bromide derivatives in the presence of potassium carbonate to form substituted azides.

Common Reagents and Conditions:

Photolysis: Low-temperature matrices (12–14 K) and flash vacuum pyrolysis (FVP) are commonly used conditions.

Substitution: Benzyl bromide derivatives and potassium carbonate are typical reagents.

Major Products:

Azepin-4-ones: Formed through photolysis and ring expansion.

Substituted Azides: Formed through substitution reactions with benzyl bromide derivatives.

科学研究应用

4-Azidophenol has several scientific research applications, including:

Enzymatic Activity and Drug Interactions: Derivatives of this compound, such as 4-azido-2-hydroxybenzoic acid, are used to study the binding sites and enzymatic activities of specific proteins like UDP-glucuronosyltransferases.

Mitochondrial Function Studies: Derivatives like 2-azido-4-nitrophenol are used to study mitochondrial uncoupling and the binding of uncouplers to mitochondrial components.

Synthetic Chemistry: this compound is used in low-temperature matrices to synthesize novel compounds like 4H-azepin-4-ones.

Polymer Science:

Bioconjugation Techniques: The photochemical properties of compounds like 4-(6-formyl-3-azidophenoxy)butyrimidate are used to study protein interactions.

相似化合物的比较

3-Azidophenol: Similar to 4-azidophenol but with the azide group attached to the third carbon of the benzene ring.

4-Azido-2-nitrophenol: A derivative with an additional nitro group attached to the second carbon.

2,6-Dichloro-4-azidophenol: A derivative with two chlorine atoms attached to the second and sixth carbons.

2,6-Dibromo-4-azidophenol: A derivative with two bromine atoms attached to the second and sixth carbons.

5-Azido-8-hydroxyquinoline: A heterocyclic analogue with an azide group attached to the fifth carbon.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the azide group on the benzene ring affects the electronic properties and the stability of the compound, making it distinct from other azidophenol derivatives .

属性

IUPAC Name |

4-azidophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSZNIJDTSIVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)

![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)

![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)